molecular formula C5H11NO2S B15142305 L-Methionine-13C5

L-Methionine-13C5

Cat. No.: B15142305
M. Wt: 154.18 g/mol
InChI Key: FFEARJCKVFRZRR-JRGPAWSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-13C5 is a stable isotope-labeled compound of L-Methionine, an essential amino acid. The “13C5” designation indicates that five carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-13C5 typically involves the incorporation of carbon-13 labeled precursors into the methionine biosynthesis pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled substrates. The microorganisms metabolize these substrates to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a controlled environment with carbon-13 labeled substrates. The product is then extracted and purified to achieve high isotopic and chemical purity .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-13C5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.

    Reduction: The compound can be reduced back from methionine sulfoxide to methionine.

    Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or thiols.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

Scientific Research Applications

L-Methionine-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

L-Methionine-13C5 exerts its effects primarily through its role as an essential amino acid. It is involved in:

Comparison with Similar Compounds

Similar Compounds

    L-Methionine-13C5,15N:

    L-Methionine (methyl-13C): Only the methyl group is labeled with carbon-13, used for specific studies focusing on the methyl group.

Uniqueness

This compound is unique due to the comprehensive labeling of all five carbon atoms, making it highly useful for detailed metabolic and structural studies. This extensive labeling provides more information compared to compounds labeled at fewer positions .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

154.18 g/mol

IUPAC Name

(2S)-2-amino-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

FFEARJCKVFRZRR-JRGPAWSWSA-N

Isomeric SMILES

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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